

2,4,6-triphenylaniline synthetic preparation procedure

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2,4,6-Triphenylaniline

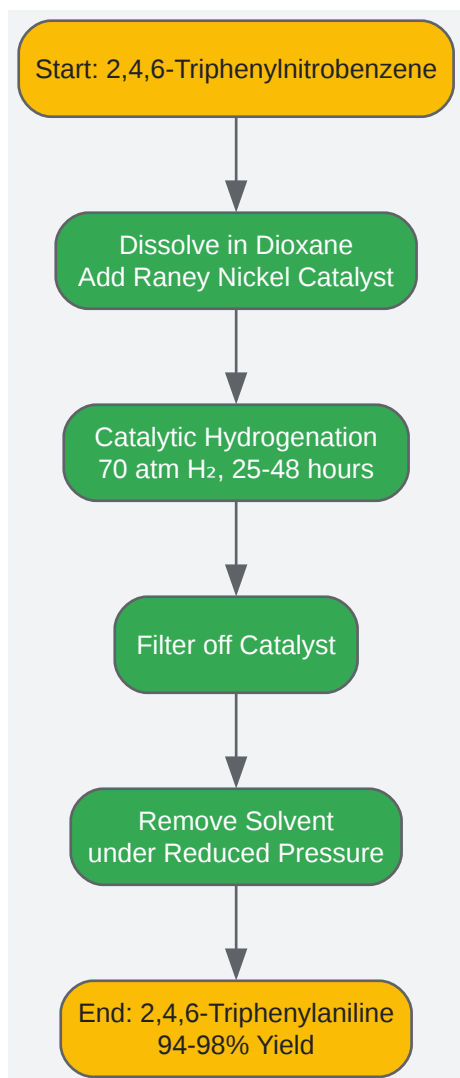
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Synthetic Preparation of 2,4,6-Triphenylaniline

The most detailed laboratory-scale procedure for synthesizing **2,4,6-triphenylaniline** involves the catalytic hydrogenation of 2,4,6-triphenylnitrobenzene [1]. The overall workflow is as follows:



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Detailed Experimental Protocol [1]

- **Reaction Setup:** A filtered solution of **70 g (0.20 mol)** of 2,4,6-triphenylnitrobenzene in **500 mL** of dioxane is placed in a 1-liter pressure vessel.
- **Catalyst Addition:** **10 g** of Raney nickel catalyst (previously rinsed with absolute ethanol) is added. The specific catalyst used by the submitters was from Badische Anilin- & Sodafabrik AG [1].
- **Hydrogenation:** The system is purged with hydrogen. The vessel is pressurized with hydrogen to approximately **70 atm (1000 psi)**. The reaction proceeds with stirring for about **25 to 48 hours** at room temperature, during which about **0.6 mol** of hydrogen is absorbed.
- **Work-up Procedure:**
 - The vessel is carefully vented.
 - The catalyst is removed by filtration and washed with **30 mL** of dioxane.

- The combined filtrates are concentrated under reduced pressure (40-50°C at 50 mm Hg) using a rotary evaporator.
- The resulting oil is triturated with a small amount of methanol to induce solidification.
- The solid product is collected on a Büchner funnel and washed with two **40-mL** portions of ice-cold methanol.

Quantitative Data and Product Characterization

The following table summarizes the key data for the starting material and the resulting **2,4,6-triphenylaniline**.

Parameter	Details / Value
Starting Material	2,4,6-Triphenylnitrobenzene
Amount Used	70 g (0.20 mol)
Solvent	500 mL Dioxane
Catalyst	10 g Raney Nickel
Reaction Pressure	70 atm H ₂ (1000 psi)
Reaction Time	25 - 48 hours
Product Mass (Crude)	60 - 63 g
Product Yield	94 - 98%
Melting Point (Crude)	135 - 136 °C
Melting Point (Purified)	136 - 137 °C (from glacial acetic acid) [1]

Additional Properties and Synthetic Notes

- **Chemical Properties:** The crystal structure of **2,4,6-triphenylaniline** shows that the bulky ortho-phenyl groups prevent the molecule from participating in hydrogen-bonding interactions. It crystallizes

in the monoclinic space group $P2_1/c$ [2].

- **Alternative Synthesis:** 2,4,6-Triphenylnitrobenzene, the key precursor, is typically prepared from 2,4,6-triphenylpyrylium tetrafluoroborate by reaction with nitromethane under basic conditions [3].
- **Safety and Handling:** Commercially available **2,4,6-triphenylaniline** is classified with the signal word "Warning" and is a suspected respiratory tract irritant. Appropriate personal protective equipment, including a dust mask (N95 type), eyeshields, and gloves, is recommended [4].

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References

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